1,4-Dichloro-2-(difluoromethyl)benzene
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Overview
Description
1,4-Dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of 1,4-dichlorobenzene. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction may be catalyzed by transition metals like copper or palladium to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the production rates and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Copper, palladium, nickel
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms
Oxidized Products: Difluoromethyl ketones
Reduced Products: Difluoromethyl alcohols
Scientific Research Applications
1,4-Dichloro-2-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1,4-Dichloro-2-(methyl)benzene: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
1,4-Dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQYOPIKTSWKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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